molecular formula C20H26N2O4S B5482189 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine

1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine

Cat. No.: B5482189
M. Wt: 390.5 g/mol
InChI Key: IKQRUNJCNLAWLM-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine is a complex organic compound with the molecular formula C20H26N2O4S. It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylsulfonyl group and a 2-phenylethyl group.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-25-18-8-9-20(19(16-18)26-2)27(23,24)22-14-12-21(13-15-22)11-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQRUNJCNLAWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a tool compound in biological studies to understand the interaction of sulfonyl piperazines with various biological targets.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance the binding affinity of the compound to its target, while the piperazine ring provides structural flexibility. The 2-phenylethyl group contributes to the lipophilicity and overall pharmacokinetic properties of the compound .

Comparison with Similar Compounds

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:

    1-(4-Methoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine: Similar structure but with a methoxy group at the 4-position.

    1-(2,4-Dichlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine: Contains dichloro substituents instead of methoxy groups.

    1-(2,4-Dimethoxyphenyl)sulfonyl-4-methylpiperazine: Substituted with a methyl group instead of a 2-phenylethyl group.

The uniqueness of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties .

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